

Application Note and Protocol: Cy5.5 Maleimide Antibody Labeling

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Compound of Interest

Compound Name: Cy5.5 maleimide

Cat. No.: B6292518

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This document provides a detailed protocol for the conjugation of **Cy5.5 maleimide** to antibodies. This procedure is intended for researchers, scientists, and drug development professionals who require fluorescently labeled antibodies for various applications such as immunoassays, fluorescence microscopy, and in vivo imaging.

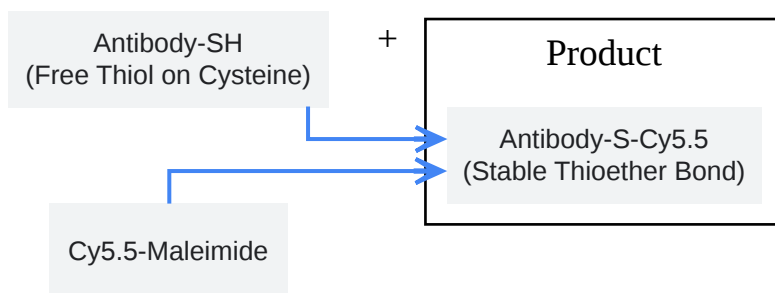
Introduction

The conjugation of fluorescent dyes to antibodies is a fundamental technique in biological research and diagnostics. Cy5.5, a cyanine dye, is a near-infrared (NIR) fluorophore that offers the advantage of reduced autofluorescence from biological tissues, enabling higher signal-to-noise ratios in imaging applications. The maleimide functional group specifically and efficiently reacts with free sulfhydryl (thiol) groups on proteins to form a stable thioether bond.^{[1][2][3]} This protocol details the site-specific labeling of antibodies with **Cy5.5 maleimide** by targeting the thiol groups of cysteine residues.^[2]

The process involves three main stages: optional reduction of the antibody's disulfide bonds to generate free thiols, reaction of the antibody with the **Cy5.5 maleimide**, and subsequent purification of the antibody-dye conjugate.^{[1][4]}

Signaling Pathway: Thiol-Maleimide Reaction

The core of this labeling protocol is the reaction between the maleimide group of the Cy5.5 dye and a thiol group on the antibody. This reaction, a Michael addition, is highly specific for thiols within a pH range of 6.5-7.5, resulting in a stable covalent thioether linkage.^{[5][6]}



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Caption: Thiol-Maleimide Conjugation Chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **Cy5.5 maleimide** antibody labeling protocol.

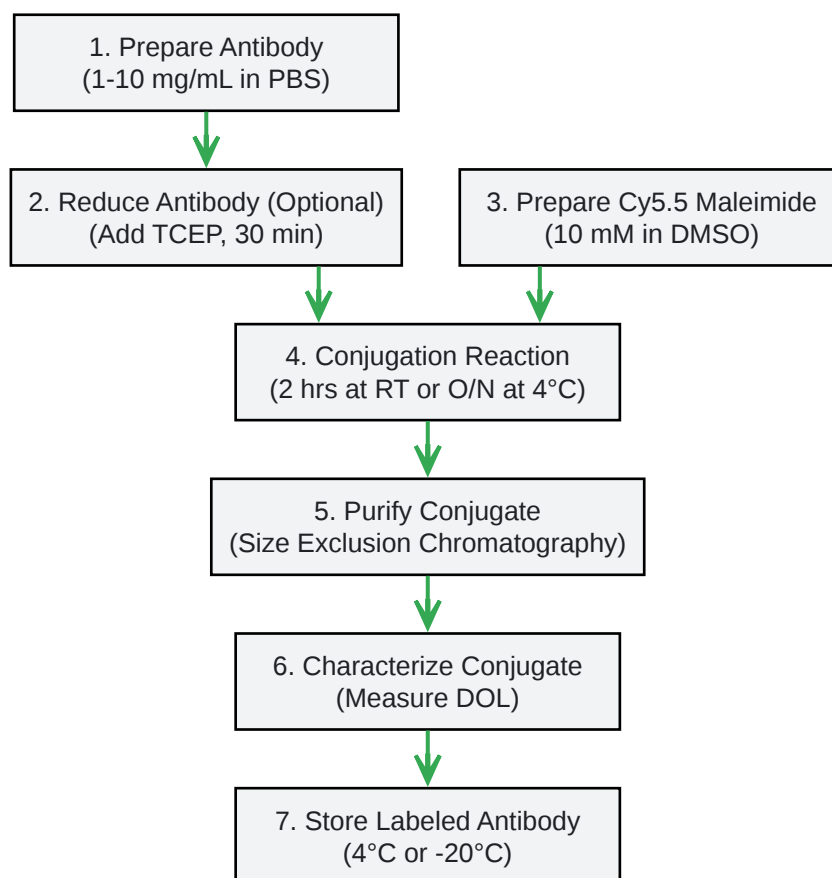
Parameter	Recommended Value	Notes
Antibody Concentration	1-10 mg/mL	Higher concentrations generally improve labeling efficiency.[4][7]
Reaction Buffer pH	6.5-7.5	Optimal for thiol-maleimide reaction selectivity.[5][6]
Reducing Agent (TCEP)	10-20 fold molar excess over antibody	Used to reduce disulfide bonds and generate free thiols.[1][4]
Reduction Time	30 minutes at room temperature	
Cy5.5 Maleimide Stock	10 mM in anhydrous DMSO or DMF	Prepare fresh before use.[1][7]
Dye:Antibody Molar Ratio	10:1 to 20:1	This may need to be optimized for each specific antibody.[1]
Conjugation Time	2 hours at room temperature or overnight at 4°C	Protect from light.[1]
Purification Method	Size exclusion chromatography (e.g., Sephadex G-25) or ultrafiltration	To remove unconjugated dye.[1][7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific antibodies and applications.

- Antibody (to be labeled)
- **Cy5.5 maleimide**
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

- Tris(2-carboxyethyl)phosphine (TCEP)
- Size exclusion chromatography column (e.g., Sephadex G-25) or ultrafiltration device
- Reaction tubes
- Spectrophotometer



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Caption: **Cy5.5 Maleimide** Antibody Labeling Workflow.

Step 1: Antibody Preparation

- Prepare the antibody in a suitable buffer such as PBS at a pH of 7.2-7.4.[1] The antibody concentration should ideally be between 1-10 mg/mL.[4][7]

- Ensure the antibody solution is free of any stabilizing proteins like BSA and any thiol-containing compounds.[\[7\]](#)[\[8\]](#)

Step 2: Antibody Reduction (Optional but Recommended)

- To generate free thiol groups, the disulfide bonds in the antibody's hinge region can be reduced.
- Add a 10-20 fold molar excess of TCEP to the antibody solution.[\[1\]](#)[\[9\]](#)
- Incubate for 30 minutes at room temperature.[\[1\]](#)[\[4\]](#) It is not necessary to remove the TCEP before proceeding to the next step.

Step 3: **Cy5.5 Maleimide** Preparation

- Allow the vial of **Cy5.5 maleimide** to warm to room temperature.
- Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[\[1\]](#)[\[7\]](#) Vortex briefly to ensure it is fully dissolved.
- This stock solution should be prepared fresh and used promptly.[\[7\]](#)

Step 4: Conjugation Reaction

- While gently stirring the antibody solution, add the **Cy5.5 maleimide** stock solution to achieve a final dye-to-antibody molar ratio of 10:1 to 20:1.[\[1\]](#)
- Protect the reaction mixture from light by wrapping the tube in aluminum foil.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle mixing.[\[1\]](#)

Step 5: Purification of the Labeled Antibody

- It is crucial to remove any unconjugated **Cy5.5 maleimide** from the labeled antibody.
- This can be achieved using a size exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[\[1\]](#)[\[7\]](#) The first colored band to elute will be the labeled antibody.

- Alternatively, for smaller scale reactions, an ultrafiltration device with an appropriate molecular weight cutoff (e.g., 10K MWCO for IgG) can be used.[\[1\]](#)

Step 6: Characterization - Determination of Degree of Labeling (DOL)

- The DOL is the average number of dye molecules conjugated to each antibody molecule.
- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the maximum absorbance of Cy5.5 (approximately 678 nm, A_{max}).
- The concentration of the antibody can be calculated using the following formula:
 - Antibody Concentration (M) = $[A_{280} - (A_{max} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy5.5, this is typically around 0.05).
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically $210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- The concentration of the dye can be calculated using:
 - Dye Concentration (M) = $A_{max} / \epsilon_{\text{dye}}$
 - Where ϵ_{dye} is the molar extinction coefficient of Cy5.5 at its A_{max} (typically around $250,000 \text{ M}^{-1}\text{cm}^{-1}$).
- The DOL is then calculated as:
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Antibody Concentration (M)}$

Step 7: Storage of the Labeled Antibody

- Store the purified Cy5.5-labeled antibody at 4°C, protected from light.[\[1\]](#)
- For long-term storage, it is recommended to add a stabilizing protein such as BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[\[1\]](#) The conjugate can also

be stored at -20°C in 50% glycerol.[1] Under these conditions, the conjugate should be stable for a year or more.[1]

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